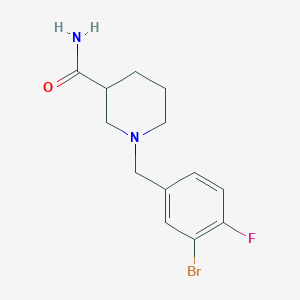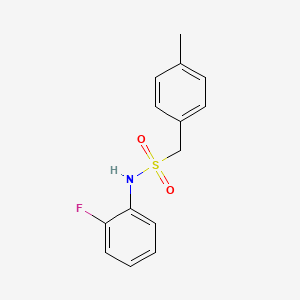
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide, also known as FMMS, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FMMS is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide is not fully understood. However, it has been proposed that this compound inhibits the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance, ion transport, and cell signaling. By inhibiting carbonic anhydrase, this compound may disrupt these processes and lead to the observed therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. Inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In animal models of neurodegenerative diseases, this compound has been found to have neuroprotective effects, including reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in preclinical studies. However, there are also limitations to using this compound in lab experiments. The mechanism of action is not fully understood, and the optimal dosage and administration route have not been established. Additionally, the toxicity and pharmacokinetics of this compound have not been fully evaluated.
Orientations Futures
There are several future directions for further research on N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of research is the evaluation of this compound in clinical trials for various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity and pharmacokinetics.
Méthodes De Synthèse
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide can be synthesized through various methods, including the reaction of 2-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 2-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a catalyst, such as copper(II) chloride. The yield of this compound varies depending on the method of synthesis used.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-11-6-8-12(9-7-11)10-19(17,18)16-14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLXIUDQINWERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one](/img/structure/B4969274.png)

![(3aS*,5S*,9aS*)-5-[(E)-2-(2-methoxyphenyl)vinyl]-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4969290.png)
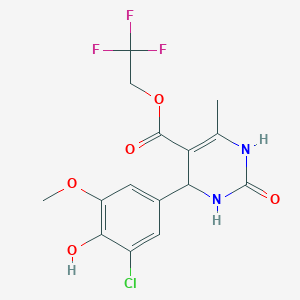
![2-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B4969306.png)
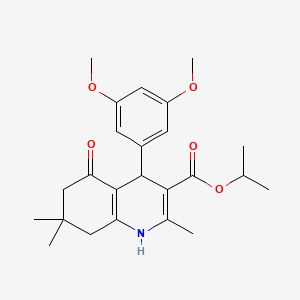

![N-benzyl-1-cyclobutyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4969323.png)
![N-[3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4969327.png)
![ethyl 3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4969332.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4969337.png)
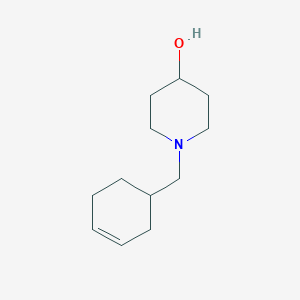
![N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4969353.png)
